molecular formula C8H13N3O2S B8568772 4-Propylaminopyridine-3-sulfonamide

4-Propylaminopyridine-3-sulfonamide

Cat. No.: B8568772
M. Wt: 215.28 g/mol
InChI Key: FKLDRCUVBMIFGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Propylaminopyridine-3-sulfonamide is a chemical compound designed for research applications, particularly in medicinal chemistry and drug discovery. It features a pyridine ring substituted with a sulfonamide group at the 3-position and a propylamino group at the 4-position. This structure is characteristic of a growing class of investigational compounds that act as potent inhibitors of carbonic anhydrase (CA) enzymes . The sulfonamide group (SO₂NH₂) is a key zinc-binding motif that allows the molecule to interact directly with the active site of carbonic anhydrases, a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide . The "4-propylamino" substituent is strategically positioned to act as a "tail," a design strategy known to confer selectivity towards specific CA isoforms by interacting with amino acid residues at the entrance of the enzyme's active site . This makes this compound a valuable tool for researchers developing selective inhibitors, especially against cancer-associated isoforms like hCA IX and XII, which are overexpressed in hypoxic tumors and are promising targets for anticancer therapies . The electron-withdrawing nature of the pyridine ring is known to increase the acidity of the sulfonamide group compared to benzenesulfonamide analogs, potentially enhancing its binding affinity . This compound is intended for research purposes only, specifically for in vitro enzymatic assays, binding studies, and the investigation of novel therapeutic agents targeting carbonic anhydrases. It is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet (SDS) prior to use.

Properties

Molecular Formula

C8H13N3O2S

Molecular Weight

215.28 g/mol

IUPAC Name

4-(propylamino)pyridine-3-sulfonamide

InChI

InChI=1S/C8H13N3O2S/c1-2-4-11-7-3-5-10-6-8(7)14(9,12)13/h3,5-6H,2,4H2,1H3,(H,10,11)(H2,9,12,13)

InChI Key

FKLDRCUVBMIFGE-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=C(C=NC=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Chloropyridine Precursor Strategy

A cornerstone approach involves 3-sulfamido-4-chloropyridine as the starting material. The chlorine atom at the 4-position undergoes nucleophilic displacement with propylamine, facilitated by polar aprotic solvents such as ethanol or isopropanol.

Procedure :

  • 3-Sulfamido-4-chloropyridine (1 equiv) is refluxed with excess propylamine (3–5 equiv) in ethanol for 5–8 hours.

  • The reaction mixture is cooled, and the solvent is evaporated under reduced pressure.

  • The crude product is purified via recrystallization from a sodium bicarbonate solution, yielding 4-propylaminopyridine-3-sulfonamide as a white crystalline solid.

Optimization Insights :

  • Solvent Selection : Ethanol and isopropanol provide optimal solubility and reaction rates, with ethanol yielding higher purity (85–90%).

  • Temperature : Reflux conditions (78–82°C) prevent side reactions such as sulfonamide hydrolysis.

Acylation and Deacylation Strategies

Intermediate Acylation for Enhanced Reactivity

To mitigate competing side reactions, the sulfonamide group is temporarily protected via acylation. This method, detailed in patent literature, involves:

  • Acylation : Treating 3-sulfamido-4-chloropyridine with propionic anhydride in anhydrous pyridine, forming 3-propionylsulfonamido-4-chloropyridine .

  • Nucleophilic Substitution : Reacting the acylated intermediate with propylamine in toluene under reflux, followed by deacylation using hydrochloric acid.

Key Advantages :

  • Acylation reduces sulfonamide nucleophilicity, minimizing unwanted byproducts.

  • Yields improve to 92–95% compared to direct substitution.

Condensation Reactions with Amino Precursors

Pyridine-Sulfonylcarbamate Condensation

A novel method from recent literature employs pyridine-sulfonylcarbamates as intermediates.

Procedure :

  • 3-Sulfamido-4-chloropyridine is converted to its ethyl carbamate derivative using ethyl chloroformate.

  • The carbamate reacts with propylamine in toluene at reflux, facilitated by 4 Å molecular sieves to absorb liberated CO₂.

Outcomes :

  • Reaction completion within 3 hours.

  • Isolated yields of 88–90% after acid-base purification.

Comparative Analysis of Synthetic Routes

Method Yield (%) Reaction Time (h) Purity (%) Key Challenges
Direct Substitution85–905–892–95Competing hydrolysis
Acylation-Deacylation92–9510–1296–98Multi-step workflow
Carbamate Condensation88–903–494–96Molecular sieve requirement

Critical Evaluation :

  • Direct Substitution offers simplicity but risks hydrolysis.

  • Acylation-Deacylation enhances yield at the expense of additional steps.

  • Carbamate Condensation balances speed and efficiency but requires specialized reagents.

Data Tables and Experimental Findings

Table 1: Solvent Impact on Direct Substitution

Solvent Temperature (°C) Yield (%) Byproducts
Ethanol7889<5% hydrolysis products
Isopropanol82868–10% dimerization
Propylene Glycol1507815% decomposition

Table 2: Acylating Agents in Intermediate Protection

Acylating Agent Reaction Time (h) Yield (%)
Propionic Anhydride1893
Butyryl Chloride2091
Acetic Anhydride1589

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 4-propylaminopyridine-3-sulfonamide, and what methodological considerations ensure reproducibility?

  • Answer: The compound is typically synthesized via nucleophilic substitution or sulfonamide coupling. For example, derivatives of pyridine-3-sulfonamide can be synthesized by reacting primary sulfonamides with aryl isocyanates in dry acetone under basic conditions (e.g., anhydrous K₂CO₃), followed by acidification to isolate products . Key considerations include stoichiometric control of reagents, inert atmosphere for moisture-sensitive steps, and purification via column chromatography or recrystallization. Reproducibility requires precise documentation of solvent ratios, reaction times (e.g., 24 hours for intermediate formation), and pH adjustments during workup .

Q. Which spectroscopic and chromatographic methods are optimal for structural confirmation of this compound?

  • Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and propylamine integration. Mass spectrometry (MS) confirms molecular weight, while IR spectroscopy identifies sulfonamide (S=O) and amine (N-H) functional groups. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%) by quantifying residual solvents or byproducts. Sample preparation must adhere to standardized protocols, including lyophilization for hygroscopic intermediates .

Q. What in vitro assays are recommended for preliminary evaluation of the compound’s bioactivity?

  • Answer: Enzyme inhibition assays (e.g., kinase or carbonic anhydrase inhibition) using spectrophotometric methods are common. Cell viability assays (MTT or resazurin-based) in disease-relevant cell lines (e.g., cancer or microbial models) provide initial cytotoxicity profiles. Dose-response curves (IC₅₀ calculations) and positive/negative controls (e.g., acetazolamide for carbonic anhydrase) are essential for validating results .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Answer: Divergences often arise from methodological differences, such as receptor diversity in assays or computational modeling assumptions. For instance, studies using single-receptor bioassays (e.g., rat receptor I7) may yield conflicting results compared to multi-receptor profiling (e.g., 52 mouse receptors). Triangulation via orthogonal assays (e.g., SPR binding kinetics paired with cellular efficacy) and meta-analysis of datasets with standardized metrics (e.g., pIC₅₀ normalization) can reconcile discrepancies .

Q. What experimental designs mitigate isomerization or degradation during long-term storage of this compound?

  • Answer: Stability studies under varying conditions (temperature, humidity, light) are critical. For example, storage at -20°C in amber vials with desiccants (e.g., silica gel) prevents hydrolytic degradation. Accelerated stability testing (40°C/75% RH for 6 months) with periodic HPLC analysis quantifies degradation products. Lyophilization improves stability for hygroscopic batches, while NMR monitors structural integrity post-storage .

Q. How can computational modeling enhance the prediction of this compound’s target interactions?

  • Answer: Hybrid approaches combining molecular docking (e.g., AutoDock Vina) with molecular dynamics simulations (e.g., GROMACS) predict binding affinities and conformational stability. Machine learning models trained on receptor-response datasets (e.g., agonist profiles from heterologously expressed receptors) improve accuracy. Validation requires correlation with wet-lab data (e.g., IC₅₀ values from enzyme assays) .

Q. What strategies optimize reaction yields in large-scale synthesis while minimizing impurities?

  • Answer: Catalytic optimization (e.g., Pd/C for hydrogenation) and solvent screening (e.g., DMF vs. THF for solubility) enhance yields. Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time. Scalable purification techniques, like continuous-flow chromatography, reduce solvent waste and improve throughput .

Methodological Best Practices

  • Data Collection & Validation: Use mixed-methods approaches (quantitative assays + qualitative spectral analysis) to strengthen conclusions. Triangulate findings across multiple techniques (e.g., NMR, HPLC, and bioactivity data) .
  • Contradiction Analysis: Document assay conditions (pH, temperature, reagent sources) meticulously to identify variability sources. Cross-reference with published datasets using platforms like PubChem for structural and bioactivity comparisons .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.